
Grazoprevir hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Grazoprevir hydrate is a direct-acting antiviral medication primarily used to treat chronic Hepatitis C infections. It functions as an inhibitor of the NS3/4A protease enzyme, which is essential for the replication of the Hepatitis C virus. This compound is often used in combination with other antiviral agents to enhance its efficacy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Grazoprevir hydrate involves several key steps, including the formation of a macrocyclic ring structure. The process typically begins with the preparation of intermediate compounds, which are then subjected to ring-closing metathesis reactions. This method is favored for its efficiency and reliability in producing the desired macrocyclic structure .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving advanced purification techniques such as crystallization and chromatography to ensure the final product meets pharmaceutical standards .
Analyse Des Réactions Chimiques
Types of Reactions: Grazoprevir hydrate undergoes several types of chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially altering its antiviral activity.
Reduction: Reduction reactions can be used to modify specific functional groups within the molecule.
Substitution: Substitution reactions can introduce new functional groups, potentially enhancing the compound’s efficacy or stability.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated analogs .
Applications De Recherche Scientifique
Grazoprevir hydrate has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound for studying macrocyclic ring formation and protease inhibition.
Biology: Researchers use this compound to study the replication mechanisms of the Hepatitis C virus and to develop new antiviral therapies.
Medicine: Clinically, it is used to treat chronic Hepatitis C infections, often in combination with other antiviral agents to achieve a sustained virologic response.
Industry: The compound’s synthesis and production methods are studied to improve industrial-scale manufacturing processes
Mécanisme D'action
Grazoprevir hydrate exerts its antiviral effects by inhibiting the NS3/4A protease enzyme, which is crucial for the replication of the Hepatitis C virus. By blocking this enzyme, this compound prevents the virus from processing its polyprotein into functional viral proteins, thereby halting viral replication. This inhibition occurs through the binding of this compound to the active site of the NS3/4A protease, preventing substrate access and subsequent cleavage .
Comparaison Avec Des Composés Similaires
Boceprevir: Another NS3/4A protease inhibitor used to treat Hepatitis C.
Simeprevir: A similar compound that also targets the NS3/4A protease enzyme.
Telaprevir: Another antiviral agent that inhibits the NS3/4A protease
Comparison: Grazoprevir hydrate is unique in its high potency and broad genotype coverage, making it effective against multiple Hepatitis C virus genotypes. Additionally, its macrocyclic structure provides enhanced stability and binding affinity compared to linear inhibitors like Boceprevir and Telaprevir. This results in a more robust antiviral response and a lower likelihood of resistance development .
Propriétés
Numéro CAS |
1350462-55-3 |
|---|---|
Formule moléculaire |
C38H52N6O10S |
Poids moléculaire |
784.9 g/mol |
Nom IUPAC |
(1R,18R,20R,24R,27R)-24-tert-butyl-N-[(1R,2R)-1-(cyclopropylsulfonylcarbamoyl)-2-ethenylcyclopropyl]-7-methoxy-22,25-dioxo-2,21-dioxa-4,11,23,26-tetrazapentacyclo[24.2.1.03,12.05,10.018,20]nonacosa-3,5(10),6,8,11-pentaene-27-carboxamide;hydrate |
InChI |
InChI=1S/C38H50N6O9S.H2O/c1-6-22-19-38(22,35(47)43-54(49,50)25-13-14-25)42-32(45)29-18-24-20-44(29)34(46)31(37(2,3)4)41-36(48)53-30-16-21(30)10-8-7-9-11-27-33(52-24)40-28-17-23(51-5)12-15-26(28)39-27;/h6,12,15,17,21-22,24-25,29-31H,1,7-11,13-14,16,18-20H2,2-5H3,(H,41,48)(H,42,45)(H,43,47);1H2/t21-,22+,24-,29-,30-,31+,38-;/m1./s1 |
Clé InChI |
RXSARIJMSJWJLZ-ZKHHNAEQSA-N |
SMILES |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |
SMILES isomérique |
CC(C)(C)[C@@H]1C(=O)N2C[C@@H](C[C@@H]2C(=O)N[C@@]3(C[C@@H]3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCC[C@@H]7C[C@H]7OC(=O)N1.O |
SMILES canonique |
CC(C)(C)C1C(=O)N2CC(CC2C(=O)NC3(CC3C=C)C(=O)NS(=O)(=O)C4CC4)OC5=NC6=C(C=CC(=C6)OC)N=C5CCCCCC7CC7OC(=O)N1.O |
Apparence |
White to off-white solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO, not in water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
MK-5172; MK 5172; MK5172; Grazoprevir; Grazoprevir hydrate; trade name: Zepatier. |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



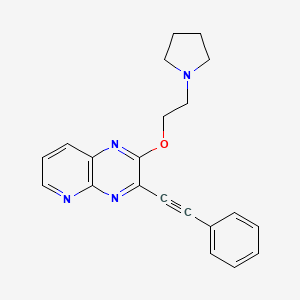
![(3S,4R,5S,7R,9S,10S,13S,14R,16R,20S,27S)-13-ethenyl-5,7,9,11,13-pentamethyl-2-oxa-18-azahexacyclo[20.2.2.13,10.04,9.016,20.014,27]heptacosa-1(25),11,22(26),23-tetraene-15,17,19-trione](/img/structure/B607646.png)
![2-(2-Chlorophenyl)-4-(3-(dimethylamino)phenyl)-5-methyl-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B607647.png)
![(E)-3-[4-[(E)-1-(4-boronophenyl)-2-phenylbut-1-enyl]phenyl]prop-2-enoic acid](/img/structure/B607651.png)
![4-(8-((4-(4-(tert-Butyl)piperazin-1-yl)phenyl)amino)-[1,2,4]triazolo[1,5-a]pyrazin-5-yl)furan-2-carboxamide](/img/structure/B607652.png)
![4-[(4S)-4-(hydroxymethyl)-3-methyl-2,5-dioxo-4-phenylimidazolidin-1-yl]-2-(trifluoromethyl)benzonitrile](/img/structure/B607653.png)
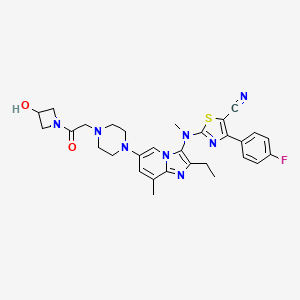
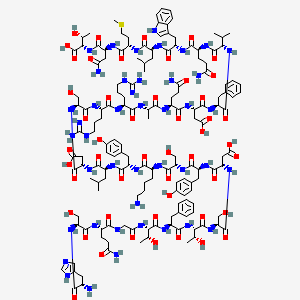
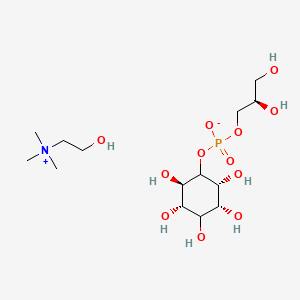
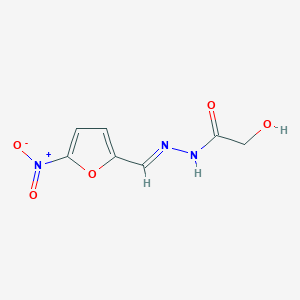
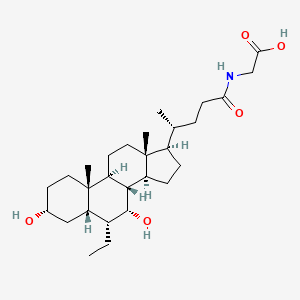
![1-[1-(2-aminoacetyl)-4-hydroxypyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B607668.png)
